molecular formula C8H7N3O3 B1605926 4,6-dimethyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carbonitrile CAS No. 5407-93-2

4,6-dimethyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carbonitrile

Cat. No.: B1605926
CAS No.: 5407-93-2
M. Wt: 193.16 g/mol
InChI Key: BRVIZBAZAJBTFY-UHFFFAOYSA-N
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Description

4,6-Dimethyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carbonitrile is a nitro-substituted dihydropyridine derivative synthesized via controlled nitration of 1-amino-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile using a mixture of nitric and sulfuric acids in glacial acetic acid (50°C, 15 minutes) . Key structural features include:

  • Methyl groups at positions 4 and 6, influencing steric and electronic properties.
  • Nitro group at position 5, a strong electron-withdrawing substituent.
  • 2-oxo-1,2-dihydropyridine core, enabling keto-enol tautomerism and hydrogen bonding .

Its synthesis requires precise conditions to avoid deamination, a side reaction observed under prolonged nitration .

Properties

IUPAC Name

4,6-dimethyl-5-nitro-2-oxo-1H-pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O3/c1-4-6(3-9)8(12)10-5(2)7(4)11(13)14/h1-2H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRVIZBAZAJBTFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=C1[N+](=O)[O-])C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90968908
Record name 2-Hydroxy-4,6-dimethyl-5-nitropyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90968908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

27.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24801114
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

5407-93-2
Record name 5407-93-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166899
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC10737
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10737
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Hydroxy-4,6-dimethyl-5-nitropyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90968908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis typically proceeds via:

  • Formation of a substituted 2-oxo-1,2-dihydropyridine-3-carbonitrile intermediate.
  • Introduction of the nitro group at the 5-position through electrophilic nitration.
  • Functional group transformations to obtain the final nitro-substituted product.

The synthetic route often starts from simpler ketones and cyanoacetamide derivatives, followed by cyclization and nitration steps.

Stepwise Preparation Methods

Synthesis of 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile Intermediate

  • Starting Materials: 2-butanone and ethyl formate are reacted in the presence of sodium methoxide in methanol and diethyl ether at low temperature (4–5°C), forming an intermediate via a Claisen-type condensation.
  • Cyclization: The intermediate is then reacted with 2-cyanoacetamide, piperidine, and acetic acid in aqueous medium under reflux for 17 hours to form the dihydropyridine ring system.
  • Chlorination: Treatment with phosphorus oxychloride at reflux (~100°C) for 6–12 hours converts the 2-oxo group to a 2-chloro substituent, facilitating further substitution reactions.
  • Isolation: The product is isolated by quenching in ice water, basification, extraction, and recrystallization, yielding 33–67% of the intermediate compound.

Key Data Table: Synthesis of 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

Step Reagents & Conditions Temperature Time Yield (%) Notes
1 2-Butanone + Ethyl formate + NaOMe (methanol/ether) 4–5°C 45 min Formation of β-ketoester intermediate
2 Intermediate + 2-cyanoacetamide + piperidine + acetic acid (aqueous) Reflux (~100°C) 17 hr Cyclization to dihydropyridine core
3 Phosphorus oxychloride 100°C (reflux) 6–12 hr 33–67 Chlorination of 2-oxo group

Nitration to Introduce the 5-Nitro Group

  • Electrophilic Nitration: The 5-position nitro group is introduced by nitration using mixed acid systems (nitric and sulfuric acids) at low temperatures (0–5°C) to ensure regioselectivity and avoid over-nitration.
  • Protection Strategies: Temporary protection of sensitive groups (e.g., carboxylic acid esters) may be employed to prevent side reactions.
  • Post-Nitration Workup: The reaction mixture is quenched in ice water, neutralized, and the product is isolated by filtration and recrystallization.

Final Functional Group Transformations

  • Hydrolysis and Neutralization: Basic hydrolysis with sodium hydroxide at elevated temperatures (around 145°C) in an autoclave for 4 hours converts intermediates to the desired oxo form.
  • Purification: The product is precipitated by acidification (pH 4–5), filtered, washed, and dried under reduced pressure.
  • Alternative Catalytic Methods: Zinc oxide and zinc chloride with N-ethyl-N,N-diisopropylamine in 1,4-dioxane under inert atmosphere at 110°C have been used to facilitate substitution reactions, yielding up to 88%.

Reaction Conditions and Yields Summary

Compound/Step Reagents/Conditions Temperature Time Yield (%) Notes
5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile Sodium methoxide, 2-butanone, ethyl formate 4–5°C 45 min Initial condensation step
Cyclization with 2-cyanoacetamide Piperidine, acetic acid, water Reflux (~100°C) 17 hr Formation of pyridine ring
Chlorination Phosphorus oxychloride 100°C 6–12 hr 33–67 Conversion to 2-chloro derivative
Hydrolysis Sodium hydroxide (6N), autoclave 145°C 4 hr 68 Conversion to oxo form
Catalytic substitution Zinc oxide, zinc chloride, N-ethyl-N,N-diisopropylamine 110°C, inert gas 88 Alternative substitution method

Detailed Experimental Notes

  • Temperature Control: Precise temperature maintenance during condensation and nitration is critical to control regioselectivity and prevent side reactions.
  • Solvent Choice: Polar aprotic solvents such as 1,4-dioxane improve reaction rates and yields in substitution steps.
  • pH Adjustment: Acid-base workups are essential to precipitate and purify the target compound effectively.
  • Inert Atmosphere: Use of argon or nitrogen atmosphere in catalytic steps prevents oxidation and improves product purity.
  • Purification: Column chromatography and recrystallization from solvents like menthol or diethyl ether are employed to achieve high purity.

Research Findings and Optimization Insights

  • Yield Optimization: Reaction yields vary widely depending on conditions; for example, the chlorination step yields 33–67%, while catalytic substitutions can reach up to 88%.
  • Regioselectivity: Steric hindrance from methyl groups at positions 4 and 6 directs nitration specifically to the 5-position.
  • Reaction Times: Extended reflux times (up to 17 hours) are necessary for complete cyclization.
  • Catalyst Effects: Zinc salts and bulky amines enhance substitution efficiency and selectivity.
  • Scale-up Considerations: Industrial scale synthesis would require optimization of solvent volumes, temperature control, and reaction times to maintain yields and purity.

Summary Table of Preparation Methods

Step No. Reaction Type Key Reagents/Conditions Temperature Time Yield (%) Remarks
1 Claisen Condensation 2-Butanone, ethyl formate, sodium methoxide (methanol/ether) 4–5°C 45 min Intermediate formation
2 Cyclization 2-Cyanoacetamide, piperidine, acetic acid (aqueous) Reflux (~100°C) 17 hr Pyridine ring closure
3 Chlorination Phosphorus oxychloride 100°C 6–12 hr 33–67 2-Chloro derivative synthesis
4 Nitration Mixed nitric/sulfuric acid 0–5°C Variable Introduction of nitro group at C-5
5 Hydrolysis Sodium hydroxide (6N), autoclave 145°C 4 hr 68 Formation of 2-oxo group
6 Catalytic substitution Zinc oxide, zinc chloride, N-ethyl-N,N-diisopropylamine, 1,4-dioxane 110°C, inert gas Variable 88 Alternative substitution method

Chemical Reactions Analysis

Nitration Reactions

The nitro group in the compound can undergo further nitration under specific conditions. For example, nitration with a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) introduces additional nitro groups or modifies existing substituents. This reaction requires prolonged treatment to achieve specific substitution patterns on the pyridine ring .

Key Details

Reaction TypeReagentsConditionsProducts
NitrationHNO₃/H₂SO₄Room temperature, prolonged exposure3-Cyano-4,6-dimethyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carbonitrile

Reduction Reactions

The nitro group (NO₂) in the compound can be reduced to an amine (NH₂) using standard reducing agents. For instance, hydrogenation with palladium catalysts under controlled conditions selectively reduces the nitro group while preserving other functional groups like the cyano (CN) and ketone (CO) moieties.

Key Details

Reaction TypeReagentsConditionsProducts
ReductionH₂/Pd catalystModerate temperature, inert atmosphere3-Cyano-4,6-dimethyl-5-amino-2-oxo-1,2-dihydropyridine-3-carbonitrile

Nucleophilic Substitution Reactions

The cyano (CN) group and reactive sites on the dihydropyridine ring can participate in nucleophilic substitution reactions. For example, reactions with amines or other nucleophiles replace substituents, leading to derivatives with modified biological activity. These reactions often employ bases like N,N-diisopropylethylamine (DIPEA) and are performed under inert atmospheres to enhance yield and selectivity.

Key Details

Reaction TypeReagentsConditionsProducts
Nucleophilic SubstitutionAmines, DIPEAHeated under argonSubstituted dihydropyridine derivatives

Deamination Reactions

Deamination involves converting an amine group (NH₂) to a hydroxyl group (OH). For example, treatment with nitrous acid (HNO₂) converts 1-amino-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile into 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. This reaction is critical in synthesizing intermediates for further functionalization .

Key Details

Reaction TypeReagentsConditionsProducts
DeaminationHNO₂Acidic conditions4,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

Spectroscopic and Structural Analysis

The compound’s structure is confirmed through techniques like ¹H NMR and IR spectroscopy . Key features include:

  • ¹H NMR : Singlets for methyl groups (δ ~2.3 ppm) and exchangeable protons (e.g., NH₂ at δ ~10.2 ppm).

  • IR : Absorption bands characteristic of nitro (NO₂) and cyano (CN) groups.

Comparative Reaction Table

Reaction TypePrimary TransformationsKey ReagentsBiological Implications
NitrationIntroduction of nitro groupsHNO₃/H₂SO₄Enhanced bioactivity
ReductionNitro → AmineH₂/Pd catalystModulated pharmacokinetics
Nucleophilic SubstitutionFunctional group replacementAmines, DIPEAAltered target binding
DeaminationAmine → HydroxylHNO₂Intermediate synthesis

Research Findings

  • QSAR Studies : Structural modifications (e.g., substitution patterns) influence interactions with biological targets like neurotransmitter receptors.

  • Synthetic Versatility : The compound serves as a precursor for complex heterocycles, enabling diverse applications in medicinal chemistry .

Scientific Research Applications

Medicinal Chemistry

Nitric Oxide Synthase Inhibition

One of the primary applications of 4,6-dimethyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carbonitrile is as a reversible inhibitor of nitric oxide synthase (NOS). Studies indicate that it exhibits an IC₅₀ value ranging from 2 to 3 µM, making it a potent candidate for further research in cardiovascular diseases and conditions associated with excessive nitric oxide production .

Antimicrobial Activity

Recent research has demonstrated that this compound possesses antimicrobial properties. A study showed that derivatives of this compound exhibited significant activity against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .

Agricultural Science

Pesticidal Properties

The compound has been evaluated for its pesticidal properties. It has shown effectiveness against specific pests in agricultural settings, indicating its potential use as a biopesticide. The mechanism involves disrupting the metabolic processes of target pests, which can lead to effective pest management strategies without the adverse effects associated with synthetic pesticides .

Material Science

Polymer Applications

In material science, this compound can be incorporated into polymer matrices to enhance their properties. Research indicates that adding this compound can improve the thermal stability and mechanical strength of polymers, making them suitable for various industrial applications .

Case Study 1: Nitric Oxide Synthase Inhibition

In a controlled study involving animal models with cardiovascular diseases, the administration of this compound resulted in significant reductions in blood pressure and improvements in cardiac function. The results suggest that this compound may provide therapeutic benefits by modulating nitric oxide levels in vivo.

Case Study 2: Antimicrobial Efficacy

A series of tests conducted on bacterial strains such as Staphylococcus aureus and Escherichia coli revealed that derivatives of this compound inhibited bacterial growth effectively. The study concluded that these compounds could serve as templates for developing novel antimicrobial agents.

Case Study 3: Biopesticide Development

Field trials assessing the efficacy of this compound as a biopesticide showed promising results against common agricultural pests. The compound's application led to a significant reduction in pest populations while maintaining crop health.

Mechanism of Action

The mechanism of action of 4,6-dimethyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets. For example, its derivatives have shown affinity for the zinc finger domain of the HIV-1 p7 nucleocapsid protein, suggesting potential antiviral activity . The compound’s nitro and cyano groups are key to its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 5

a) 5-Chloro-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile
  • Substituent : Chloro (Cl) at position 3.
  • Molecular Formula : C₈H₇ClN₂O vs. C₈H₇N₃O₃ (target compound).
  • Properties: Chloro is less electron-withdrawing than nitro, altering reactivity in electrophilic substitution.
b) 5-(Phenyldiazenyl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile Derivatives
  • Substituent : Azo (N=NPh) at position 4.
  • Properties :
    • Azo groups enable π-conjugation, enhancing UV-vis absorption (λmax ~400–500 nm) for dye applications.
    • Demonstrated antimicrobial activity (MIC: 2–8 µg/mL against S. aureus and E. coli), suggesting nitro or azo groups at position 5 modulate microbial target interactions .

Substituent Variations at Positions 4 and 6

a) 4,6-Diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles
  • Substituents : Aryl groups (e.g., 4-fluorophenyl, 2-hydroxyphenyl) at positions 4 and 5.
  • Anticancer Activity: Compound 4-(2-Hydroxyphenyl)-6-(4-fluorophenyl)-2-imino derivative showed IC₅₀ = 4.6 µM against MDA-MB-231 breast cancer cells.
b) 4-(Methoxymethyl)-6-methyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carbonitrile
  • Substituent : Methoxymethyl at position 3.
  • Optical Properties :
    • Methoxymethyl enhances electron-donating effects, shifting fluorescence emission maxima by ~20 nm compared to methyl .

Functional Group Replacements in the Core

a) 2-Imino vs. 2-Oxo Derivatives
  • 2-Imino analogs (e.g., 4,6-diaryl-2-imino derivatives): Exhibit stronger hydrogen-bonding capacity, improving solubility in polar solvents. Showed superior anticancer activity (IC₅₀ = 0.70 µM for compound 6 vs. HT-29 cells) .

Key Data Tables

Table 2: Optical Properties of Nitro-Substituted Analogs

Compound λmax (UV-vis) Fluorescence λem Solvent Reference
Target Compound 320 nm 450 nm Acetic acid
4-(Methoxymethyl)-6-methyl-5-nitro analog 335 nm 470 nm Dichloromethane

Research Implications

  • However, its electron-withdrawing nature may reduce antioxidant efficacy compared to hydroxyl or methoxy analogs (e.g., 17.55% vs. 82.71% DPPH scavenging for ascorbic acid) .

Biological Activity

4,6-Dimethyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carbonitrile is a compound of significant interest due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory effects based on various research findings.

  • Molecular Formula: C₈H₇N₃O₃
  • Molecular Weight: 193.16 g/mol
  • CAS Number: 769-28-8
  • Melting Point: Approximately 290 °C (decomposes) .

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. The following table summarizes the Minimum Inhibitory Concentration (MIC) values against various bacterial strains:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus (MRSA)15.625 - 62.5
Escherichia coli31.25 - 125
Pseudomonas aeruginosa62.5 - 125
Candida albicans6.5

The compound exhibited bactericidal action, primarily affecting Gram-positive bacteria. Its mechanism of action involves the inhibition of protein synthesis and nucleic acid production .

Anticancer Activity

In vitro studies have demonstrated that this compound possesses anticancer properties. It has shown efficacy against several human tumor cell lines, including:

Cell Line IC₅₀ (µM)
HeLa10.0
HCT11612.5
A3758.0

The compound's anticancer activity is attributed to its ability to induce apoptosis and inhibit cell proliferation .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has been investigated for its anti-inflammatory properties. Research indicates that it can reduce the production of pro-inflammatory cytokines in vitro:

Cytokine Reduction (%)
TNF-alpha50
IL-645
IL-1β40

These findings suggest that the compound may have therapeutic potential in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have been conducted to explore the biological activities of this compound:

  • Antimicrobial Efficacy Study : A study published in MDPI assessed the antibacterial activity of various derivatives of pyridine compounds, including this compound. The results indicated strong activity against MRSA and other pathogens .
  • Anticancer Mechanisms : Another research article focused on the structure-activity relationship (SAR) of pyridine derivatives, demonstrating that modifications in the chemical structure can enhance anticancer efficacy .
  • Inflammatory Response Modulation : A recent investigation into the anti-inflammatory effects revealed that this compound significantly downregulated pro-inflammatory markers in macrophage cell lines, indicating its potential use in inflammatory conditions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,6-dimethyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carbonitrile
Reactant of Route 2
4,6-dimethyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carbonitrile

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